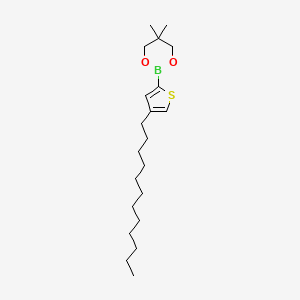
2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane ist eine organische Verbindung, die einen Thiophenring mit einer Dodecylgruppe und einen Dioxaborinananring aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane erfolgt typischerweise durch die Stille-Kupplungsreaktion. Diese Reaktion wird durchgeführt, indem 4-Dodecylthiophen-2-yltrimethylstannan mit einem geeigneten Boronsäurederivat in Gegenwart eines Palladiumkatalysators wie Pd(PPh3)2Cl2 in einem Lösungsmittel wie Benzol bei Raumtemperatur umgesetzt wird . Die Reaktion verläuft glatt und liefert das gewünschte Produkt in hoher Reinheit.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für this compound nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Durchflussverfahren, um die Effizienz zu verbessern und die Produktionskosten zu senken.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Thiophenring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um den Thiophenring oder den Dioxaborinananring zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.
Substitution: Elektrophile Substitutionsreaktionen verwenden häufig Reagenzien wie Brom (Br2) oder Chlormethylmethylether (MOMCl) unter sauren Bedingungen.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Reduzierte Thiophen- oder Dioxaborinanderivate.
Substitution: Verschiedene substituierte Thiophenderivate.
Wissenschaftliche Forschungsanwendungen
2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Organische Elektronik: Wird aufgrund seiner elektronischen Eigenschaften bei der Entwicklung von organischen Feldeffekttransistoren (OFETs) und organischen Photovoltaikzellen (OPVs) eingesetzt.
Materialwissenschaft: Wird auf sein Potenzial untersucht, neue Materialien mit einzigartigen elektronischen und optischen Eigenschaften zu schaffen.
Chemische Sensoren: Wird bei der Entwicklung von chemischen Sensoren eingesetzt, da es mit verschiedenen Analyten interagieren kann.
Wirkmechanismus
Der Wirkmechanismus von this compound in der organischen Elektronik beinhaltet seine Fähigkeit, den Ladungstransport zu erleichtern. Die Struktur der Verbindung ermöglicht effiziente π-π-Stapelwechselwirkungen, die die Ladungsmobilität verbessern. Darüber hinaus kann der Dioxaborinananring mit anderen molekularen Komponenten interagieren und die Gesamtstruktur stabilisieren, wodurch die Geräteleistung verbessert wird .
Wirkmechanismus
The mechanism of action of 2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane in organic electronics involves its ability to facilitate charge transport. The compound’s structure allows for efficient π-π stacking interactions, which enhance charge mobility. Additionally, the dioxaborinane ring can interact with other molecular components, stabilizing the overall structure and improving device performance .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Polymere auf Benzo[1,2-b4,5-b’]dithiophenbasis: Diese Verbindungen weisen ebenfalls Thiophenringe auf und werden in ähnlichen Anwendungen wie der organischen Photovoltaik eingesetzt.
Dithienylbenzothiadiazol (DBT)-Derivate: Diese Verbindungen haben ähnliche elektronische Eigenschaften und werden in der organischen Elektronik eingesetzt.
Einzigartigkeit
2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane ist einzigartig durch seine spezifische Kombination aus einem Thiophenring mit einer Dodecylgruppe und einem Dioxaborinananring. Diese Struktur bietet ein Gleichgewicht aus Löslichkeit, elektronischen Eigenschaften und Stabilität, wodurch sie besonders gut für Anwendungen in der organischen Elektronik geeignet ist.
Biologische Aktivität
2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane is a compound of increasing interest due to its potential applications in organic electronics and biological systems. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxaborinane core substituted with a dodecylthiophene moiety. The structural formula can be represented as follows:
This structure contributes to its unique electronic and chemical properties, making it suitable for various applications.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with cellular components and potential modulation of biochemical pathways. Key mechanisms include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting acetylcholinesterase (AChE), which is relevant for neuroprotective strategies against Alzheimer’s disease .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's biological effects. For example:
- Cell Viability Assays : Various concentrations of this compound were tested on neuronal cell lines. Results indicated a dose-dependent increase in cell viability under oxidative stress conditions.
- AChE Inhibition : The compound was tested for its AChE inhibitory activity using Ellman’s assay. It demonstrated an IC50 value comparable to known AChE inhibitors, suggesting its potential as a therapeutic agent for cognitive disorders .
Case Studies
Several studies have highlighted the biological relevance of similar thiophene derivatives:
- Neuroprotective Effects : A study on thiophene derivatives indicated that modifications at the thiophene ring could enhance neuroprotective effects against oxidative stress in neuronal models.
- Anticancer Activity : Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis and disruption of cellular signaling pathways.
Data Table: Biological Activity Summary
Eigenschaften
CAS-Nummer |
919079-93-9 |
|---|---|
Molekularformel |
C21H37BO2S |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
2-(4-dodecylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C21H37BO2S/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-20(25-16-19)22-23-17-21(2,3)18-24-22/h15-16H,4-14,17-18H2,1-3H3 |
InChI-Schlüssel |
UWKJYNVERFNYED-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CS2)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















